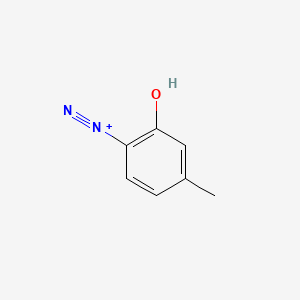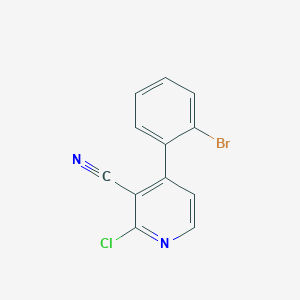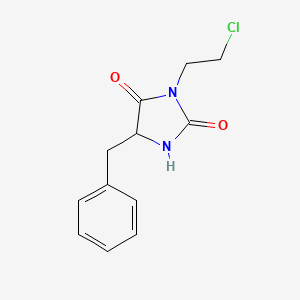
5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a benzyl group at the 5-position and a 2-chloroethyl group at the 3-position of the imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione typically involves the reaction of L-phenylalanine with 2-chloroethylisocyanate in a suitable solvent such as nitromethane (CH₃NO₂). The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-induced pyrolysis (MIP) and flash vacuum pyrolysis (FVP) have been employed to achieve better yields and efficiency . These methods allow for the controlled decomposition of intermediates, leading to the formation of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzyl and chloroethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for substitution reactions at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can undergo dehydrogenation or dehydrochlorination reactions under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione: This compound is similar in structure but contains a benzylidene group instead of a benzyl group.
5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one: This compound has a thioxo group at the 2-position instead of a dione.
Uniqueness
5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
87219-26-9 |
|---|---|
Fórmula molecular |
C12H13ClN2O2 |
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
5-benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O2/c13-6-7-15-11(16)10(14-12(15)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17) |
Clave InChI |
XDSKSJFLSLIEJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


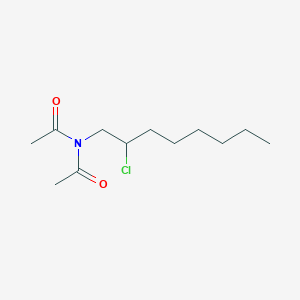
![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
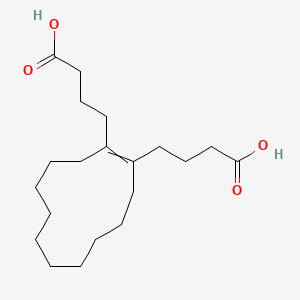
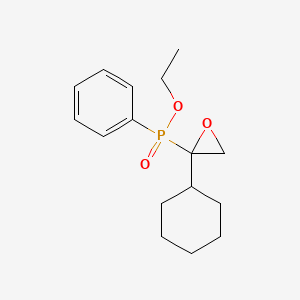

![(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine](/img/structure/B14395749.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
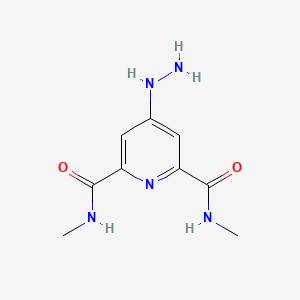
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
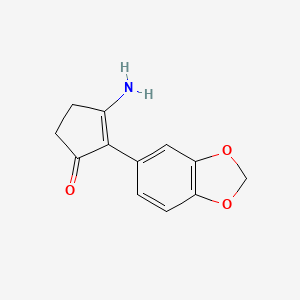
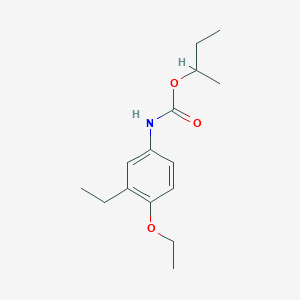
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)
